PDHK1 Inhibitor Patent Assignment Confers a Target-Class Anchor Absent from the Des-Bromo Analogue
The compound is explicitly annotated in the DrugMap and TTD databases as a PDHK1 inhibitor belonging to the 'Heterocyclic-carboxamide derivative 2' series, with patent claims covering metastatic cancer and solid tumours [1][2]. The 5-bromo substituent is a critical determinant of target engagement within this scaffold family. In stark contrast, the des-bromo analogue N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylfuran-2-carboxamide (CAS 941934-44-7) carries no PDHK1 inhibitor annotation, no kinase target association, and no patent-indication pairing in any public database, underscoring the essential role of the bromine atom for kinase pharmacophore integrity [3].
| Evidence Dimension | Target–indication patent annotation |
|---|---|
| Target Compound Data | PDHK1 inhibitor; patented for metastatic cancer and solid tumours |
| Comparator Or Baseline | Des-bromo analogue (CAS 941934-44-7): no PDHK1 annotation, no kinase target data, no therapeutic patent indication |
| Quantified Difference | Qualitative categorical difference (annotated inhibitor vs. no target data) |
| Conditions | Database cross-referencing (DrugMap, TTD, ChEMBL) as of April 2026 |
Why This Matters
The presence vs. absence of a target-indication patent pairing represents a binary procurement decision point: the brominated compound enters a protected cancer-metabolism pipeline, whereas the des-bromo analogue lacks any qualifying anchor data.
- [1] DrugMap/IDRBLab. Heterocyclic-carboxamide derivative 2 – PDHK1 inhibitor, metastatic cancer/solid tumour patent. https://drugmap.idrblab.net. View Source
- [2] TTD/IDRBLab. Drug Information – Heterocyclic-carboxamide derivative 2. https://ttd.idrblab.cn. View Source
- [3] Kuujia. N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylfuran-2-carboxamide (CAS 941934-44-7). https://www.kuujia.com (structural verification; no kinase or indication data reported). View Source
